molecular formula C16H23NO4 B499130 (3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR

(3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR

Katalognummer: B499130
Molekulargewicht: 293.36g/mol
InChI-Schlüssel: XARYNIYAGVXTRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an ethoxy group, and a hydroxymethyl group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the ethoxylation of 4-hydroxybenzyl alcohol to form 2-ethoxy-4-hydroxymethylphenol.

    Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar structural features but different functional groups.

    3-Ethoxy-4-hydroxybenzyl alcohol: Shares the ethoxy and hydroxymethyl groups but lacks the piperidine ring.

Uniqueness

(3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl)methanol, AldrichCPR is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H23NO4

Molekulargewicht

293.36g/mol

IUPAC-Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H23NO4/c1-2-20-15-10-13(11-18)6-7-14(15)21-12-16(19)17-8-4-3-5-9-17/h6-7,10,18H,2-5,8-9,11-12H2,1H3

InChI-Schlüssel

XARYNIYAGVXTRM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CO)OCC(=O)N2CCCCC2

Kanonische SMILES

CCOC1=C(C=CC(=C1)CO)OCC(=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.